![molecular formula C19H20F3NO2 B2463634 1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 866008-61-9](/img/structure/B2463634.png)
1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a useful research compound. Its molecular formula is C19H20F3NO2 and its molecular weight is 351.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : A practical route for synthesizing compounds containing trifluoromethyl groups, like the chemical , involves a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of an NH-acid. This method, applied to related compounds, yields products like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate through an intramolecular Wittig reaction (Kalantari et al., 2006).
Structural Characterization : Extensive spectroscopic techniques, including NMR and FT-IR, and single-crystal X-ray diffraction have been employed to study the structural aspects of similar pyrrole derivatives. Density Functional Theory (DFT) methods have been utilized for predicting the spectral and geometrical data of these compounds (Louroubi et al., 2019).
Novel Compounds Isolation : Research has led to the isolation of new compounds such as a benzofuran derivative, highlighting the potential for discovering unique molecules in this chemical class. These findings are often based on detailed spectroscopic studies (Dobner et al., 2003).
Quantum Mechanical Modeling : Studies have used quantum mechanical modeling to analyze the reactivities, structures, and vibrational properties of fluoromethylated-pyrrol derivatives. This approach helps in understanding the fundamental aspects of these compounds at a molecular level (Cataldo et al., 2014).
Applications in Material Science
Conducting Polymers : A series of conducting polymers based on derivatives of pyrroles have been synthesized for potential applications in material science. These polymers show good thermal stability and varied electrical conductivity based on the nature of their substituents (Pandule et al., 2014).
Cyclization Reactions : Cyclisation reactions of benzoylphosphonates with trialkyl phosphites have been studied, providing insights into the formation of compounds like benzofurans. This research has implications for developing new synthetic routes in organic chemistry (Cheong et al., 2008).
Medicinal Chemistry and Drug Development
Antifungal Activity : Derivatives of dihydropyrrole, a structurally related compound, have demonstrated in vitro antifungal activity against various fungal species. This suggests potential applications in developing new antimycotic drugs (Dabur et al., 2005).
Progesterone Receptor Modulators : Research into pyrrole-oxindole derivatives has led to the development of new agents for female healthcare, including contraception and treatment of fibroids and breast cancers. These studies demonstrate the therapeutic potential of this chemical class (Fensome et al., 2008).
特性
IUPAC Name |
1-[2,5-dimethyl-1-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrrol-3-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-10-6-7-15(16-14(10)9-18(4,5)25-16)23-11(2)8-13(12(23)3)17(24)19(20,21)22/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLPENUDRORNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N3C(=CC(=C3C)C(=O)C(F)(F)F)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)
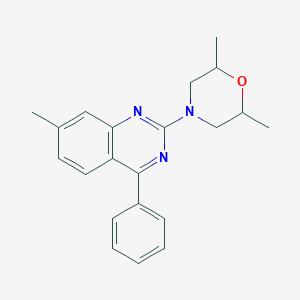

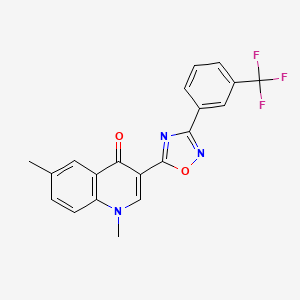
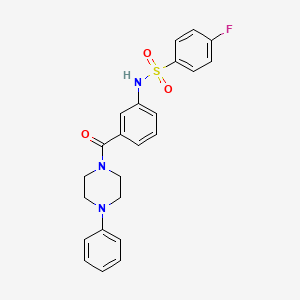

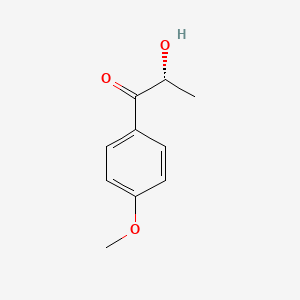
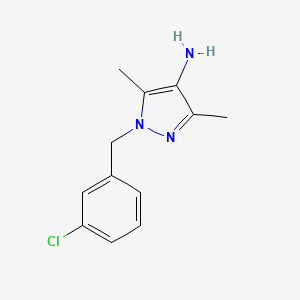
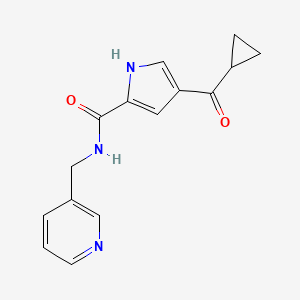
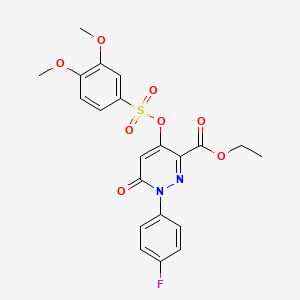
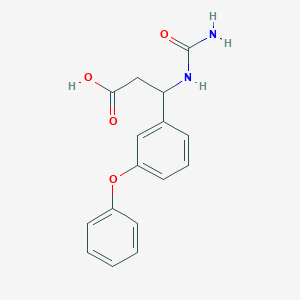
![8-Methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2463573.png)

